
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of “5-Methoxyindole-3-carboxaldehyde”, which is a member of indoles .
Synthesis Analysis
The synthesis of “1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” and its derivatives involves key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular structure of “1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” can be represented by the InChI code:InChI=1S/C10H9NO2/c1-13-8-2-3-10-9 (4-8)7 (6-12)5-11-10/h2-6,11H,1H3 . Chemical Reactions Analysis
“1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” can be used as a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators. It can also be used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, and in the preparation of imidazopyridines and imidazobenzothiazoles .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity. In one study, the compound 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid showed significant anti-inflammatory activity .
Anticancer Activity
Indole derivatives have shown potential in anticancer activity. They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids, which have vital roles in cancer treatment .
Antioxidant Activity
Indole derivatives have exhibited antioxidant activity, which is crucial in protecting the body from damage caused by harmful molecules known as free radicals .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Role in Multicomponent Reactions
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in inherently sustainable multicomponent reactions, which offer access to complex molecules .
Synthesis of Active Molecules
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde is an ideal precursor for the synthesis of active molecules. It has been used in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .
Preparation of Inhibitors
This compound has been used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. It has also been used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-1-propan-2-ylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-6-11(16-3)4-5-13(12)14/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFMGSQKONYSKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

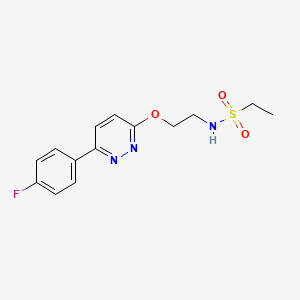
![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2399099.png)
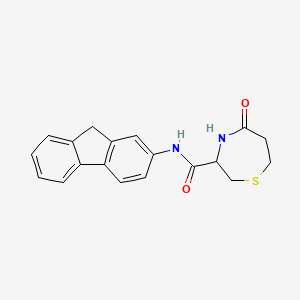
![3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2399102.png)
![2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)
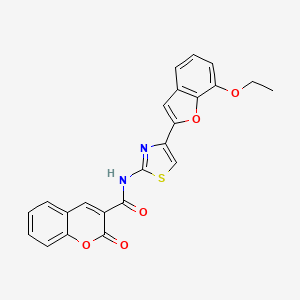



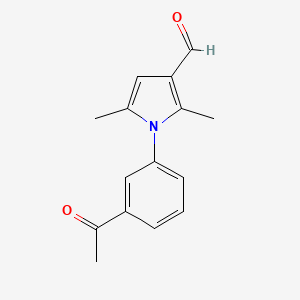
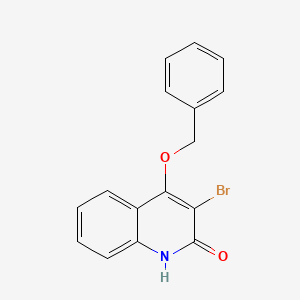
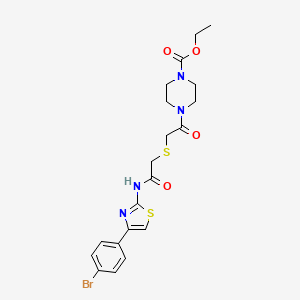
![(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2399116.png)
![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)